

(4-Aminophenyl)dimethylphosphine oxide molecular weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (4-Aminophenyl)dimethylphosphine oxide

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An In-Depth Technical Guide to **(4-Aminophenyl)dimethylphosphine Oxide**: Properties, Synthesis, and Applications in Drug Discovery

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **(4-Aminophenyl)dimethylphosphine oxide**, a versatile building block gaining significant traction in the field of medicinal chemistry. Intended for researchers, medicinal chemists, and drug development professionals, this document delves into the compound's core properties, synthesis, characterization, and its strategic application in modern drug design, supported by established experimental insights and protocols.

Introduction: The Emerging Role of the Dimethylphosphine Oxide Moiety

For many years, organophosphorus compounds were often sidelined in drug discovery programs, largely due to concerns over toxicity and poor bioavailability. However, this perception has been challenged by the successful development and approval of drugs like Brigatinib, an anaplastic lymphoma kinase (ALK) inhibitor.[1][2] The key to Brigatinib's success story lies in the strategic incorporation of a dimethylphosphine oxide (DMPO) group.[2]

(4-Aminophenyl)dimethylphosphine oxide, also known as 4-(dimethylphosphoryl)aniline, is a primary amine-substituted building block that provides a direct route to introduce this valuable DMPO moiety. The P=O bond of the phosphine oxide acts as a potent hydrogen bond acceptor, while the tetrahedral phosphorus center allows for three-dimensional vector expansion, offering unique structural possibilities.^[2] Furthermore, the DMPO group has been shown to enhance aqueous solubility and improve metabolic stability, addressing key ADME (Absorption, Distribution, Metabolism, and Excretion) challenges in drug development.^{[1][2]} This guide explores the fundamental characteristics and applications of this high-value compound.

Physicochemical and Structural Properties

(4-Aminophenyl)dimethylphosphine oxide is a crystalline solid at room temperature. Its key properties are summarized below, providing a foundational dataset for its use in synthesis and formulation.

Property	Value	Reference(s)
Molecular Weight	169.16 g/mol	^{[3][4][5]}
Molecular Formula	C ₈ H ₁₂ NOP	^{[3][4][5]}
CAS Number	737751-54-1	^{[3][5][6]}
Common Synonyms	4-(Dimethylphosphoryl)aniline; Dimethyl(4-aminophenyl)phosphine oxide	^[5]
Appearance	White to off-white solid/crystal	^[7]
Storage Conditions	2-8°C, sealed in a dry, dark environment	^{[5][6]}
Purity (Typical)	≥97%	^[3]

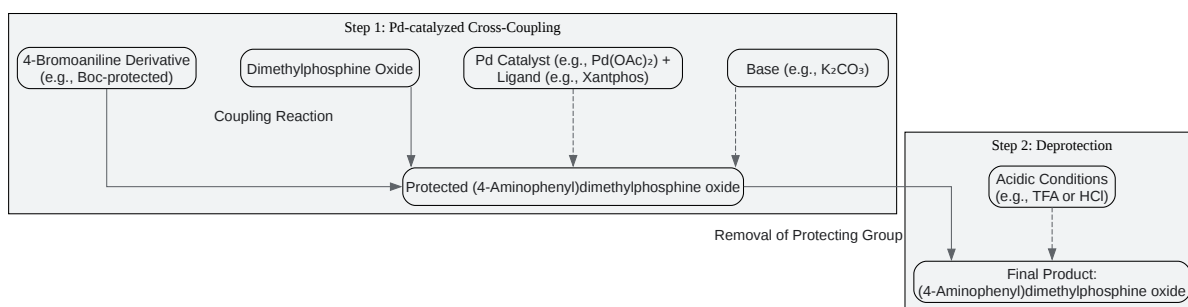
Synthesis and Characterization

The synthesis of **(4-Aminophenyl)dimethylphosphine oxide** and related building blocks is critical for its application in medicinal chemistry. While various specific routes exist, a common

and scalable approach involves the palladium-catalyzed cross-coupling of dimethylphosphine oxide with a protected 4-haloaniline derivative, followed by deprotection.

Generalized Synthetic Workflow

The synthesis can be conceptualized as a two-step process, designed to ensure high yield and purity. The choice of protecting group for the aniline is crucial to prevent side reactions during the coupling step.



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Caption: Generalized workflow for the synthesis of **(4-Aminophenyl)dimethylphosphine oxide**.

Experimental Protocol: Synthesis via Buchwald-Hartwig Amination

This protocol describes a representative synthesis. Note: This is an illustrative procedure and should be adapted and optimized based on laboratory conditions and scale.

Materials:

- tert-butyl (4-bromophenyl)carbamate
- Dimethylphosphine oxide
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$)
- Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
- Cesium carbonate (Cs_2CO_3)
- Anhydrous 1,4-Dioxane
- Trifluoroacetic acid (TFA)
- Dichloromethane (DCM)
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate (MgSO_4)

Step-by-Step Procedure:

- Reaction Setup: To an oven-dried Schlenk flask, add tert-butyl (4-bromophenyl)carbamate (1.0 eq), dimethylphosphine oxide (1.2 eq), $\text{Pd}(\text{OAc})_2$ (0.02 eq), Xantphos (0.04 eq), and Cs_2CO_3 (2.0 eq).
- Solvent Addition: Evacuate and backfill the flask with argon three times. Add anhydrous 1,4-dioxane via syringe.
- Coupling Reaction: Heat the reaction mixture to 100°C and stir for 12-18 hours, monitoring progress by TLC or LC-MS.
- Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite. Concentrate the filtrate under reduced pressure.

- Purification (Protected Intermediate): Purify the crude residue by column chromatography on silica gel to obtain tert-butyl (4-(dimethylphosphoryl)phenyl)carbamate.
- Deprotection: Dissolve the purified intermediate in dichloromethane. Add trifluoroacetic acid (5-10 eq) dropwise at 0°C.
- Reaction Completion: Allow the mixture to warm to room temperature and stir for 2-4 hours until deprotection is complete (monitored by LC-MS).
- Final Work-up: Concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate and carefully wash with saturated sodium bicarbonate solution, followed by brine.
- Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield **(4-Aminophenyl)dimethylphosphine oxide**. Further purification can be achieved by recrystallization if necessary.

Characterization

The structural integrity of the synthesized compound must be confirmed using standard analytical techniques.

- ¹H NMR: Expect characteristic signals for the methyl protons on the phosphorus atom (a doublet due to P-H coupling) and aromatic protons.
- ³¹P NMR: A single peak confirms the presence of the phosphine oxide. The chemical shift provides information about the electronic environment of the phosphorus atom.^[7]
- ¹³C NMR: Signals for the methyl carbons and aromatic carbons, with characteristic splitting patterns for carbons coupled to the phosphorus atom.^[7]
- Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated molecular weight (169.16) should be observed.
- Infrared (IR) Spectroscopy: A strong absorption band corresponding to the P=O stretch is a key diagnostic feature.

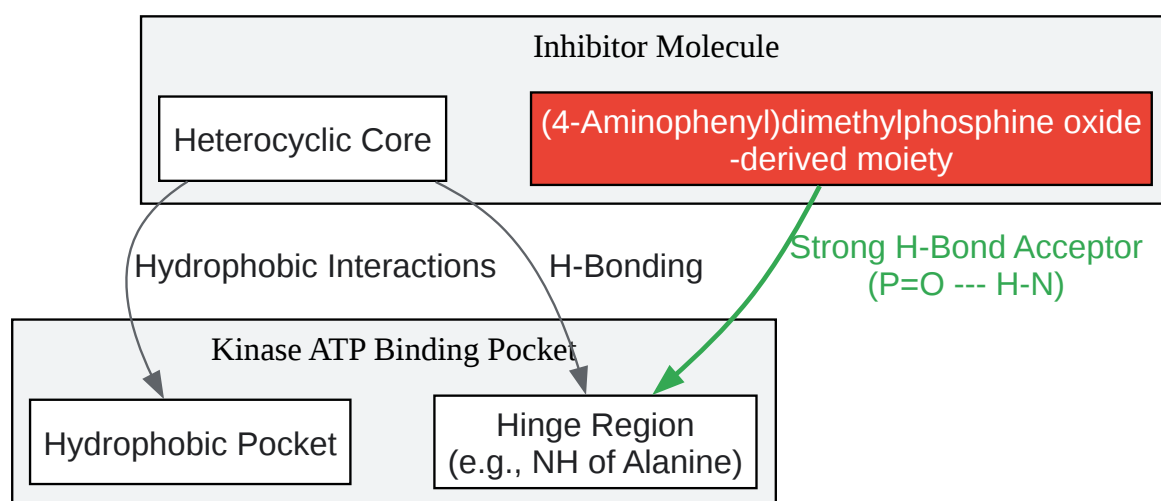
Applications in Drug Development

The primary value of **(4-Aminophenyl)dimethylphosphine oxide** lies in its utility as a building block for introducing the DMPO moiety into drug candidates, particularly kinase inhibitors.

Role as a Hydrogen Bond Acceptor in Kinase Inhibition

The phosphine oxide group is a superior hydrogen bond acceptor compared to many common functional groups. This allows it to form strong, stable interactions with key amino acid residues (e.g., the hinge region) in the ATP-binding pocket of kinases. The recent success of Brigatinib highlights this principle, where the DMPO group was instrumental in achieving high potency and selectivity.[2]

A patent application further demonstrates this potential by describing phosphine oxide derivatives, synthesized from precursors like **(4-aminophenyl)dimethylphosphine oxide**, as potent inhibitors of Focal Adhesion Kinase (FAK), a target in cancer therapy.[8]



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Caption: Role of the DMPO group as a key hydrogen bond acceptor in a kinase active site.

Improvement of ADME Properties

Introducing the polar DMPO group can significantly alter a molecule's physicochemical profile.

Key benefits include:

- **Increased Solubility:** The polarity of the P=O bond enhances aqueous solubility, which is often a major hurdle for poorly soluble drug candidates.^[2]
- **Reduced Lipophilicity:** The introduction of phosphine oxides can lower the LogD, which may lead to improved metabolic stability and a more favorable pharmacokinetic profile.^[2]
- **Metabolic Stability:** The P-C bonds are generally robust and resistant to metabolic cleavage, making the DMPO group a stable anchor point in a molecule.

Safety and Handling

As with any laboratory chemical, proper safety precautions are essential when handling **(4-Aminophenyl)dimethylphosphine oxide**.

- **GHS Hazards:** The compound is classified as causing serious eye irritation, being harmful if inhaled, and may cause respiratory irritation.^[9]
- **Personal Protective Equipment (PPE):** Always wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.^[10]
- **Handling:** Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.^{[9][10]} Avoid contact with skin and eyes.
- **Storage:** Store in a tightly sealed container in a cool, dry place away from incompatible materials.^[6]
- **Disposal:** Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

(4-Aminophenyl)dimethylphosphine oxide is more than just another chemical building block; it is a strategic tool for the modern medicinal chemist. Its ability to introduce the functionally advantageous dimethylphosphine oxide group allows for the rational design of potent and selective inhibitors, particularly in the kinase space. By serving as a strong hydrogen bond acceptor and simultaneously improving critical ADME properties, it provides a validated

pathway to overcome common drug development challenges. As the demand for novel therapeutics with optimized properties continues to grow, the application of **(4-Aminophenyl)dimethylphosphine oxide** and related reagents is poised to become increasingly central to the discovery of next-generation medicines.

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- To cite this document: BenchChem. [(4-Aminophenyl)dimethylphosphine oxide molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3056727#4-aminophenyl-dimethylphosphine-oxide-molecular-weight\]](https://www.benchchem.com/product/b3056727#4-aminophenyl-dimethylphosphine-oxide-molecular-weight)

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